![molecular formula C16H11ClN4S2 B3019706 3-(4-chlorobenzyl)-6-[(E)-2-(thiophen-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 874463-94-2](/img/structure/B3019706.png)
3-(4-chlorobenzyl)-6-[(E)-2-(thiophen-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "3-(4-chlorobenzyl)-6-[(E)-2-(thiophen-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole" is a heterocyclic molecule that belongs to the class of triazolothiadiazoles. This class of compounds is known for its potential pharmacological properties and is often explored for its medicinal chemistry applications. The compound features a triazolothiadiazole core, which is a fused heterocyclic system containing nitrogen and sulfur atoms, and is substituted with a thiophene and a chlorobenzyl group.
Synthesis Analysis
The synthesis of related triazolothiadiazole derivatives has been reported using microwave-assisted condensation techniques. For instance, a series of 3-[(4-chloro-3-methylphenoxy)methyl]-6-aryl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles were synthesized by the reaction of 3-mercapto-4-amino-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole with various aromatic aldehydes in the presence of a catalytic amount of para-toluenesulphonic acid under microwave irradiation . This method is noted for its convenience and rapid synthesis, which could be applicable to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of triazolothiadiazole derivatives is typically confirmed using spectroscopic techniques such as infrared (IR) spectroscopy, proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), and sometimes mass spectrometry. These methods provide detailed information about the molecular framework and the nature of the substituents attached to the core structure .
Chemical Reactions Analysis
Triazolothiadiazoles can undergo various chemical reactions due to the presence of reactive sites within the molecule. The aromatic aldehydes used in the synthesis can introduce different substituents, which can further react to modify the compound's chemical properties. The presence of the chlorobenzyl group may also allow for nucleophilic substitution reactions, potentially leading to a wide range of derivatives with varied biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolothiadiazole derivatives are influenced by their molecular structure. The presence of heteroatoms such as nitrogen and sulfur within the core and the nature of the substituents can affect properties like solubility, melting point, and stability. The pharmacological evaluation of similar compounds has shown that certain derivatives exhibit significant anti-inflammatory activity and were found to be more potent than standard drugs like ibuprofen . This suggests that the compound may also possess notable pharmacological properties, which could be explored in further studies.
properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-6-[(E)-2-thiophen-2-ylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4S2/c17-12-5-3-11(4-6-12)10-14-18-19-16-21(14)20-15(23-16)8-7-13-2-1-9-22-13/h1-9H,10H2/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXPSWQGVIWYJU-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorobenzyl)-6-[(E)-2-(thiophen-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.